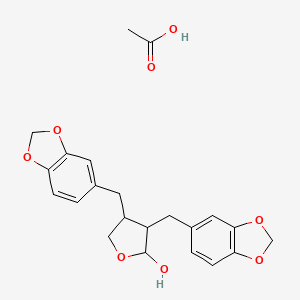
Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol is a complex organic compound with the molecular formula C22H24O8. It is also known by other names such as (2S,3R,4R)-3,4-bis(Benzo[d][1,3]dioxol-5-ylmethyl)tetrahydrofuran-2-ol and tetrahydro-3,4-dipiperonylfuran-2-ol . This compound features a unique structure that includes a tetrahydrofuran ring and two benzodioxole groups, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of 1,3-benzodioxole derivatives and tetrahydrofuran in the presence of a catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
科学研究应用
Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, such as in drug development.
作用机制
The mechanism by which acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Furanol, 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-: This compound shares a similar structure but differs in specific functional groups.
1,3-Benzodioxol-5-ol: Another related compound with a simpler structure and different chemical properties.
Uniqueness
Acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol is unique due to its specific combination of functional groups and structural features.
属性
CAS 编号 |
79320-77-7 |
|---|---|
分子式 |
C22H24O8 |
分子量 |
416.4 g/mol |
IUPAC 名称 |
acetic acid;3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol |
InChI |
InChI=1S/C20H20O6.C2H4O2/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16;1-2(3)4/h1-4,7-8,14-15,20-21H,5-6,9-11H2;1H3,(H,3,4) |
InChI 键 |
BMLVDHROVGJWAA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



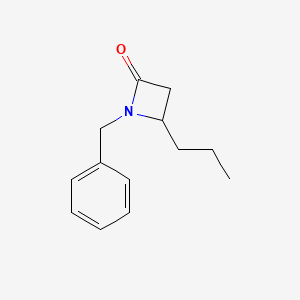
![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)


![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)
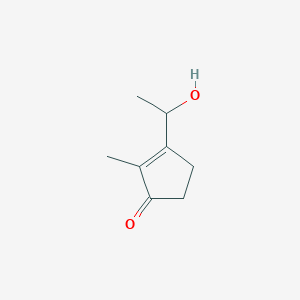

![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
phosphane](/img/structure/B14445631.png)
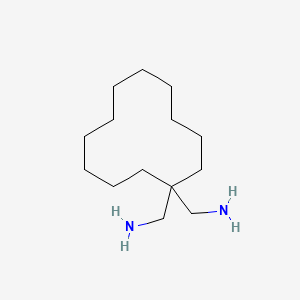
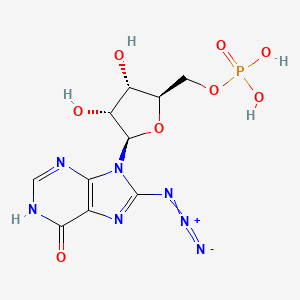
![N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14445638.png)
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
